

Physical and chemical characteristics of Kovanol isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Kovanol

Cat. No.: B1177660

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Characteristics of **Kovanol** and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Kovanol**, a synthetic fragrance ingredient also known by its trade name Lyrall and its IUPAC name, 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.[1][2] Given that **Kovanol** is commercially supplied as a mixture of isomers, this document places a strong emphasis on the nature of these isomers and the importance of their individual characterization.[3][4] Detailed experimental protocols for determining key physicochemical parameters are provided to support research and development efforts.

Physicochemical Properties of Kovanol

Kovanol (CAS: 31906-04-4) is a viscous liquid recognized for its floral, lily-of-the-valley scent profile.[2][4][5] Its stability and pleasant odor have made it a common ingredient in various consumer products, including perfumes, soaps, and cosmetics.[4] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that as a mixture of isomers, these values represent the bulk properties of the commercial product. Variations in reported data may stem from differences in the isomeric composition of the tested batches.

Table 1: Summary of Physical and Chemical Properties of **Kovanol** (Lyrall)

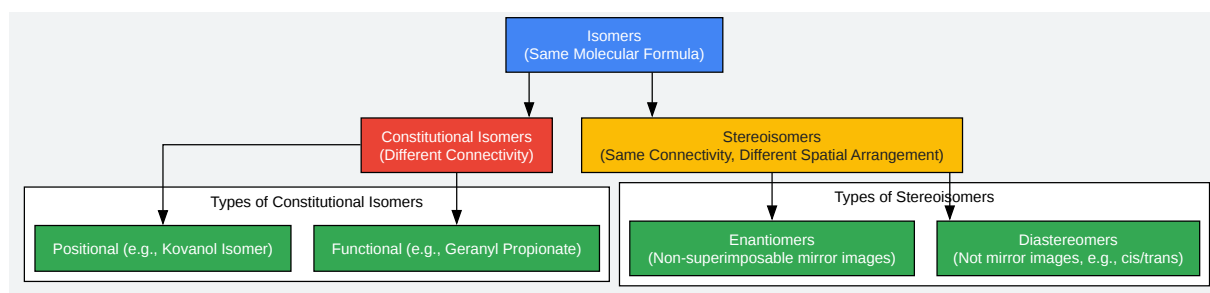
Property	Value	Reference(s)
IUPAC Name	4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde	[1][6]
Synonyms	Lyrat, HMPCC, Mugonal, Landolal	[1][2]
CAS Number	31906-04-4	[1][4]
Molecular Formula	C ₁₃ H ₂₂ O ₂	[1][4][6]
Molecular Weight	210.32 g/mol	[2][4]
Appearance	Colorless to pale yellow, clear viscous liquid	[2][3]
Density	0.995 g/mL at 20 °C	[1][2]
Boiling Point	121 °C	[2]
318.65 °C (estimated at 760 mmHg)	[3]	
Refractive Index	1.486 - 1.493 at 20 °C	[2][3]
Vapor Pressure	0.0075 mmHg at 20 °C	[2]
0.000029 mmHg at 25 °C	[3]	
Flash Point	105 °C (221 °F)	[2]
Log P (Octanol/Water)	2.08	[2]
Acid Value	5.00 max. KOH/g	[3]
Toxicity (LD ₅₀)	Oral (rat): >5 g/kg; Dermal (rabbit): >5 g/kg	[4]

Isomerism in Kovanol

Isomers are compounds that share the same molecular formula but have different arrangements of atoms.[7][8] This structural difference can lead to significant variations in

physical, chemical, and biological properties, a critical consideration in drug development and toxicology. **Kovanol**'s structure contains two key features that give rise to isomerism: a chiral center and a carbon-carbon double bond within the cyclohexene ring. This allows for both constitutional isomers and stereoisomers.

- **Constitutional Isomers:** These isomers have different atomic connectivity. The synthesis of **Kovanol** can produce positional isomers, and other compounds like Geranyl Propionate share the same molecular formula but have entirely different structures.[2]
- **Stereoisomers:** These isomers have the same connectivity but differ in the spatial arrangement of atoms. For **Kovanol**, this includes:
 - **Enantiomers:** Non-superimposable mirror images that arise from the chiral carbon at the C1 position of the cyclohexene ring (the carbon bearing the aldehyde group).
 - **Diastereomers:** Stereoisomers that are not mirror images. These arise from the combination of the chiral center and the cis/trans isomerism around the ring's double bond.



[Click to download full resolution via product page](#)

Caption: Logical relationship of **Kovanol** isomer types.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental in drug discovery and development.^[9] The following sections detail standard experimental protocols applicable to the characterization of **Kovanol** and its isolated isomers.

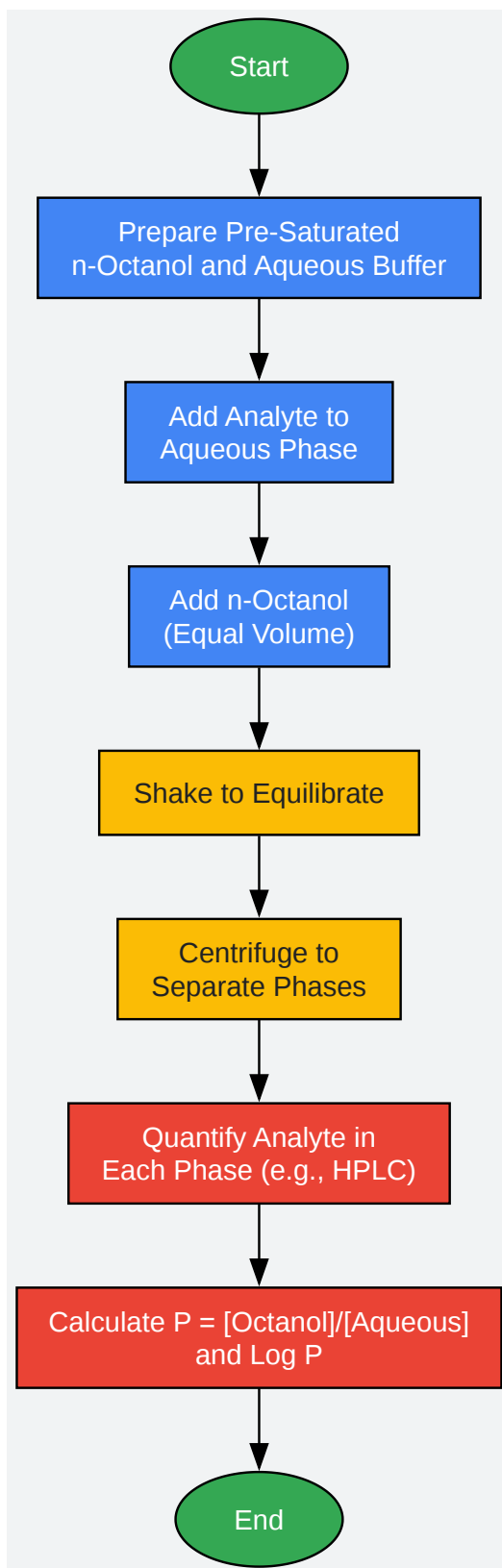
Determination of Octanol-Water Partition Coefficient (Log P)

The Log P value is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold-standard technique.^[10]

Methodology: Shake-Flask Method

- **Preparation:** Prepare a stock solution of the analyte (**Kovanol** isomer) in a suitable solvent. Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation.
- **Partitioning:** Add a small, accurately measured volume of the analyte stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or glass vial. Add an equal volume of pre-saturated n-octanol.
- **Equilibration:** Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for complete partitioning equilibrium.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
- **Quantification:** Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.



[Click to download full resolution via product page](#)

Caption: Workflow for Log P determination via the shake-flask method.

Determination of Aqueous Solubility

Solubility is a key factor affecting a drug's bioavailability. The shake-flask method is also a reliable approach for determining the intrinsic solubility of a compound.^[10]

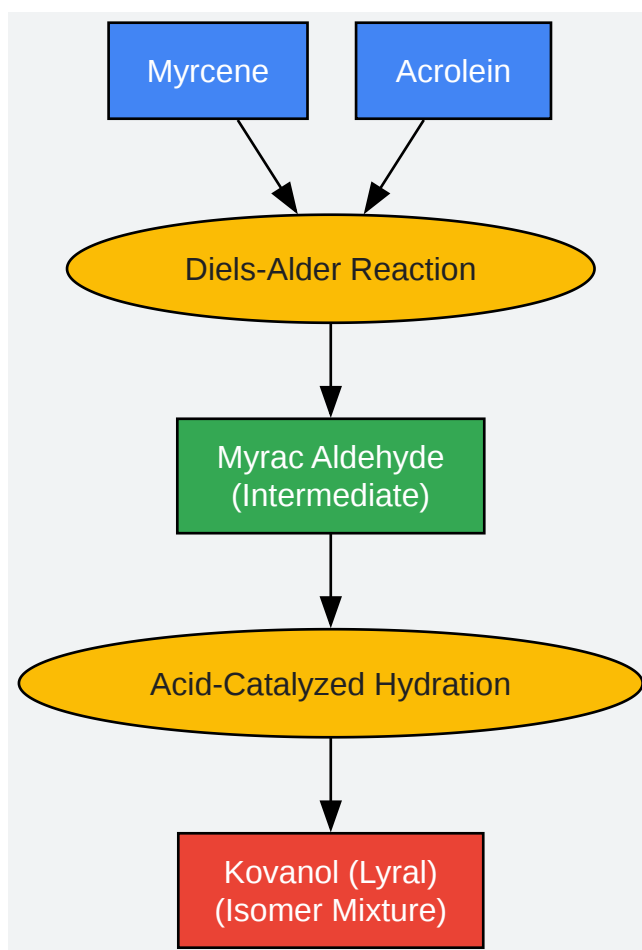
Methodology: Shake-Flask Method

- **Preparation:** Add an excess amount of the solid or liquid analyte to a known volume of aqueous buffer (e.g., pH 7.4) in a glass vial.
- **Equilibration:** Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** After equilibration, allow the suspension to settle. Filter the solution through a low-binding membrane filter (e.g., 0.22 μm) or centrifuge at high speed to remove all undissolved particles.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved analyte using a validated analytical method like HPLC or UV-Vis spectroscopy.
- **Result:** The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis of Kovanol

The typical synthesis of **Kovanol** (Lyril) begins with myrcene and acrolein.^[1] The process involves two main steps:

- **Diels-Alder Reaction:** Myrcene reacts with acrolein in a Diels-Alder cycloaddition to form an intermediate cyclohexenecarbaldehyde, commonly known as myrac aldehyde.
- **Hydration:** The myrac aldehyde undergoes an acid-catalyzed hydration of one of the double bonds in the side chain to form the tertiary alcohol, yielding the final **Kovanol** structure.^[1]



[Click to download full resolution via product page](#)

Caption: Simplified reaction workflow for the synthesis of **Kovanol**.

Conclusion

Kovanol is a complex synthetic fragrance composed of multiple isomers, each potentially possessing unique physical, chemical, and biological properties. The data and protocols presented in this guide serve as a foundational resource for researchers. A thorough characterization of individual isomers is crucial for any application in drug development or toxicology to ensure a comprehensive understanding of the material's behavior, efficacy, and safety profile. Standardized methodologies, such as those detailed herein, are essential for generating reliable and comparable data across different studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxymethylpentylcyclohexenecarboxaldehyde - Wikipedia [en.wikipedia.org]
- 2. ScenTree - Lyrall® (CAS N° 31906-04-4) [scentree.co]
- 3. leerall, 31906-04-4 [thegoodscentcompany.com]
- 4. foreverest.net [foreverest.net]
- 5. ScenTree - Lyrall® (CAS N° 31906-04-4) [scentree.co]
- 6. Liral | C13H22O2 | CID 91604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajptonline.com [ajptonline.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of Kovanol isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177660#physical-and-chemical-characteristics-of-kovanol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com